molecular formula C32H42N6O4 B15222016 tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate

tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15222016
M. Wt: 574.7 g/mol
InChI Key: QELZTFATNKIERN-BVAGGSTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine group, and the attachment of various functional groups. Typical reaction conditions may include:

    Formation of the Piperidine Ring: This could involve cyclization reactions using appropriate precursors.

    Introduction of the Pyrimidine Group: This step might involve nucleophilic substitution or coupling reactions.

    Functional Group Attachments: Various reagents and catalysts may be used to introduce the amino, hydroxyl, and carbamoyl groups.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group may undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamoyl group could be reduced to an amine.

    Substitution: Various functional groups may be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity against certain diseases.

Industry

In industry, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if this compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4R)-4-(((6-amino-5-(3-phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3R,4R)-4-(((6-amino-5-(3-(4-methylphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate

Uniqueness

This compound is unique due to the specific arrangement of functional groups and the presence of the isopropyl and methyl groups on the phenyl ring. These structural features may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H42N6O4

Molecular Weight

574.7 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-[[[6-amino-5-[3-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]phenyl]pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C32H42N6O4/c1-19(2)25-11-10-24(14-20(25)3)37-30(40)22-9-7-8-21(15-22)27-28(33)35-18-36-29(27)34-16-23-12-13-38(17-26(23)39)31(41)42-32(4,5)6/h7-11,14-15,18-19,23,26,39H,12-13,16-17H2,1-6H3,(H,37,40)(H3,33,34,35,36)/t23-,26+/m1/s1

InChI Key

QELZTFATNKIERN-BVAGGSTKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NC[C@H]4CCN(C[C@@H]4O)C(=O)OC(C)(C)C)N)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NCC4CCN(CC4O)C(=O)OC(C)(C)C)N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.